4-[(E)-{[4-(acetylamino)phenyl]imino}methyl]phenyl 4-methylbenzenesulfonate
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Overview
Description
4-[(E)-[(4-ACETAMIDOPHENYL)IMINO]METHYL]PHENYL 4-METHYLBENZENE-1-SULFONATE is an organic compound with a complex structure It is characterized by the presence of an imine group (C=N) and a sulfonate ester group (SO3R)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-[(4-ACETAMIDOPHENYL)IMINO]METHYL]PHENYL 4-METHYLBENZENE-1-SULFONATE typically involves the reaction of 4-acetamidobenzaldehyde with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
4-[(E)-[(4-ACETAMIDOPHENYL)IMINO]METHYL]PHENYL 4-METHYLBENZENE-1-SULFONATE undergoes various chemical reactions, including:
Oxidation: The imine group can be oxidized to form a nitroso compound.
Reduction: The imine group can be reduced to form an amine.
Substitution: The sulfonate ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can react with the sulfonate ester group under mild conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of sulfonamide or sulfonate ester derivatives.
Scientific Research Applications
4-[(E)-[(4-ACETAMIDOPHENYL)IMINO]METHYL]PHENYL 4-METHYLBENZENE-1-SULFONATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(E)-[(4-ACETAMIDOPHENYL)IMINO]METHYL]PHENYL 4-METHYLBENZENE-1-SULFONATE involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The sulfonate ester group can also participate in interactions with biological molecules, contributing to the compound’s overall biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-[(4-METHOXYPHENYL)IMINO]METHYL]PHENYL 4-METHYLBENZENE-1-SULFONATE
- 4-[(E)-[(4-CHLOROPHENYL)IMINO]METHYL]PHENYL 4-METHYLBENZENE-1-SULFONATE
Uniqueness
4-[(E)-[(4-ACETAMIDOPHENYL)IMINO]METHYL]PHENYL 4-METHYLBENZENE-1-SULFONATE is unique due to the presence of the acetamido group, which can enhance its biological activity and specificity. This compound’s structural features allow for diverse chemical modifications, making it a versatile intermediate in synthetic chemistry .
Properties
Molecular Formula |
C22H20N2O4S |
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Molecular Weight |
408.5 g/mol |
IUPAC Name |
[4-[(4-acetamidophenyl)iminomethyl]phenyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C22H20N2O4S/c1-16-3-13-22(14-4-16)29(26,27)28-21-11-5-18(6-12-21)15-23-19-7-9-20(10-8-19)24-17(2)25/h3-15H,1-2H3,(H,24,25) |
InChI Key |
UHSLCGCFRCDXFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C=NC3=CC=C(C=C3)NC(=O)C |
Origin of Product |
United States |
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